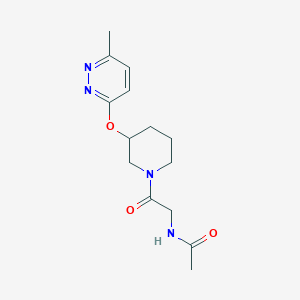

triazin-4-one CAS No. 303145-12-2](/img/structure/B2479193.png)

2-((4-Chlorobenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

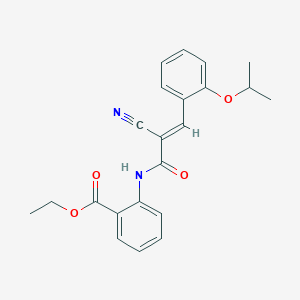

The compound “2-((4-Chlorobenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one” is a type of 1,3,5-triazine derivative. These compounds are known for their broad range of biological activities . They have been reported to possess cholinesterase inhibitory activities , which makes them potential candidates for the treatment of Alzheimer’s disease .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the alkylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-chloro-4,6-diphenyl-1,3,5-triazine with dithiols in the presence of potassium carbonate . The use of microwave irradiation can speed up the synthesis process, yielding the desired products in less time and with higher purity .Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives is confirmed by IR, NMR, and high-resolution mass spectra, as well as by single crystal X-ray diffraction . The position of the nitrogen atoms in the triazine ring can be varied, leading to different isomers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include the alkylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-chloro-4,6-diphenyl-1,3,5-triazine with dithiols . This reaction is facilitated by the presence of potassium carbonate .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazine derivatives can be determined by various methods such as IR, NMR, and high-resolution mass spectra . For example, the IR spectrum can provide information about the functional groups present in the compound .Scientific Research Applications

Novel Synthesis Methods

- A new method for synthesizing 2-alkylamino and 2-dialkylamino-4H-pyrido[1,2-a][1,3,5]triazin-4-ones, including 2-((4-chlorobenzyl)sulfanyl) derivatives, is described. This involves a one-pot synthesis combining condensation, amination, and thermal ring closure, providing a library of pyridotriazines for use in medicinal chemistry (Dagdag, 2022).

- Another study highlights a cyclocondensation process to create pyridyl-substituted 1,3,5-triazines, demonstrating broad applicability and efficient access to these compounds for various applications (Le Falher et al., 2014).

Potential in Medicinal Chemistry

- Research on synthesizing 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][1,3,5]triazin-4-ones, similar to the queried compound, is underway. These compounds are considered to have significant potential in medicinal chemistry (Dagdag et al., 2021).

Biological Applications

- A series of 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones were prepared and evaluated for their antimicrobial and mosquito larvicidal activities, showcasing the biological potential of triazine derivatives (Kumara et al., 2015).

- Another study focused on the synthesis of novel triazinone derivatives with red fluorescent properties, highlighting the potential of these compounds in light emission applications (Darehkordi et al., 2018).

Spectroscopic Analysis

- Vibrational spectral analysis of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was conducted using FT-IR and FT-Raman techniques, providing insights into the spectroscopic properties of these types of compounds (Alzoman et al., 2015).

Mechanism of Action

Future Directions

The future directions in the research of 1,3,5-triazine derivatives could involve the design and synthesis of new 1,3,5-triazine hybrids, with the aim of enhancing their cholinesterase inhibitory activities . This could potentially lead to the development of more effective treatments for Alzheimer’s disease .

properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3OS/c15-11-6-4-10(5-7-11)9-20-13-16-12-3-1-2-8-18(12)14(19)17-13/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDHZJHORGLXAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2479118.png)

![(Z)-N-[(2-Chlorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B2479119.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2479120.png)

![5-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2479123.png)

![tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate](/img/structure/B2479124.png)

![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2479128.png)

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2479132.png)